1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene
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Overview
Description
1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3F4NO3 It is characterized by the presence of a fluorine atom, a nitro group, and a trifluoromethoxy group attached to a benzene ring
Scientific Research Applications
1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Safety and Hazards
The compound is classified as dangerous, with hazard statements H301-H315-H319-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician (P301+P310), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Preparation Methods
The synthesis of 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene typically involves nitration and fluorination reactionsThe reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired substitution on the benzene ring .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to produce the compound efficiently .
Chemical Reactions Analysis
1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The nitro group activates the benzene ring towards nucleophilic attack, allowing for substitutions at specific positions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include sodium borohydride for reductions and potassium permanganate for oxidations. The major products formed depend on the specific reaction conditions and the reagents used .
Mechanism of Action
The mechanism by which 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The nitro group and trifluoromethoxy group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved often include inhibition or activation of specific biochemical processes, depending on the target .
Comparison with Similar Compounds
1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene can be compared to similar compounds such as:
1-Fluoro-4-nitro-2-(trifluoromethoxy)benzene: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
1-Fluoro-4-methoxy-2-nitrobenzene: Lacks the trifluoromethoxy group, resulting in different chemical properties and uses.
2-Fluoro-1-nitro-4-(trifluoromethoxy)benzene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical properties and makes it suitable for specialized applications in research and industry.
Properties
IUPAC Name |
1-fluoro-2-nitro-4-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO3/c8-5-2-1-4(15-7(9,10)11)3-6(5)12(13)14/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFNBCCMBGKMFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)[N+](=O)[O-])F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560293 |
Source
|
Record name | 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80560293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124170-06-5 |
Source
|
Record name | 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80560293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-fluoro-2-nitro-4-(trifluoromethoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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